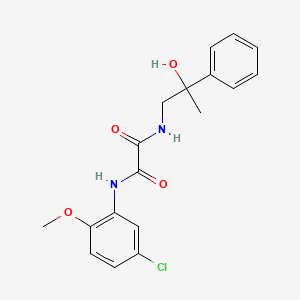

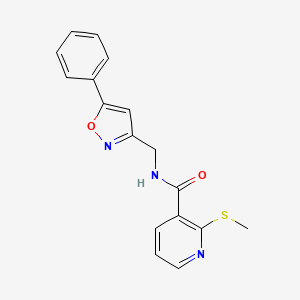

![molecular formula C8H13NO2 B2860330 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one CAS No. 2411242-76-5](/img/structure/B2860330.png)

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent neurotoxin that selectively targets and destroys dopaminergic neurons in the brain. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.

科学的研究の応用

Synthesis and Structural Analysis

Research involving compounds structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one focuses on the synthesis and detailed conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies show how the fusion of the lactone ring affects the overall conformation of the compounds, influencing their chemical and physical properties. For example, a study demonstrated the synthesis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, revealing how the size of the fused lactone ring (five-, six-, and seven-membered) dictates the cis or trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and impacts the piperidine ring's conformation (Alvarez-Larena et al., 1995).

Biomedical Applications

The structural motif of pyrazolo[3,4-b]pyridines, which share a core similarity with 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively studied for its biomedical applications. These heterocyclic compounds are highlighted for their versatility in drug design, owing to their presence in several synthetic drugs due to their broad biological activity. A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines emphasizes their importance in medicinal chemistry (Donaire-Arias et al., 2022).

Luminescence and Photophysical Properties

Studies on metal-organic complexes incorporating pyridine and pyrazole derivatives reveal significant insights into their luminescence and photophysical properties. For instance, silver-pyrazole complexes have been synthesized and characterized, exhibiting liquid crystal behavior and photoluminescence, making them potential candidates for optoelectronic applications. The detailed structural analysis provides insights into the molecular organization that underpins their mesophase and luminescent behavior (Ovejero et al., 2013).

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of pyridine-based ligands, including those structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively explored. These studies have led to the development of novel coordination compounds and metal-organic frameworks (MOFs) with diverse applications, from catalysis to materials science. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines have been reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

特性

IUPAC Name |

1,3,4,4a,5,7,8,8a-octahydropyrano[3,4-c]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMHRZFYHXBSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)

![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)

![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)